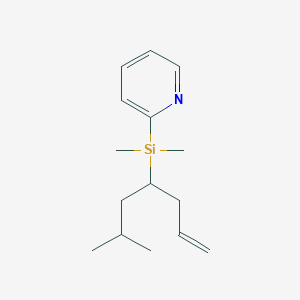

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a dimethylsilyl group and a 6-methylhept-1-en-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the hydrosilylation of pyridine with dimethyl(6-methylhept-1-en-4-yl)silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Silicon Center

The dimethylsilyl group undergoes nucleophilic substitution under controlled conditions. For example:

-

Reaction with alkoxides or amines leads to replacement of the methyl groups on silicon, forming siloxanes or silazanes.

-

Halogenation with reagents like HCl or HBr generates silyl halides, which serve as intermediates for further functionalization.

Key Mechanism :

R3Si–X+Nu−→R3Si–Nu+X−

The reaction proceeds via a trigonal bipyramidal transition state, with leaving group ability (X) and solvent polarity influencing reaction rates .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its alkenyl and silyl moieties:

Notable Example :

In Sonogashira couplings, the alkenyl chain acts as a directing group, enhancing regioselectivity during alkyne insertion . The silyl group remains intact under these conditions, demonstrating compatibility with transition-metal catalysts .

Lewis Acid-Base Interactions

The pyridine nitrogen coordinates to Lewis acids, enabling catalytic applications:

-

Complexation with In(III) or Ti(IV) facilitates cycloisomerization of enynes .

-

Coordination to Pd(II) enhances electrophilicity in cross-coupling reactions .

Experimental Insight :

In indium(III)-catalyzed cyclizations, the pyridine nitrogen stabilizes cationic intermediates, enabling stereoselective formation of tricyclic products (e.g., 86% yield for trans-6a) .

Oxidation Reactions

The silyl group undergoes oxidation to form silanols or siloxanes:

-

Treatment with H₂O₂ or peracids converts Si–C bonds to Si–O bonds .

-

Oxidative cleavage of the alkenyl chain with ozonolysis or OsO₄ yields carbonyl derivatives .

Kinetic Data :

Silver hydroxide (AgOH) oxidation of related silanes proceeds with pseudo-first-order kinetics (k=0.15min−1 at 25°C) . Racemization is minimized using neutral oxidants like PDC .

Thermal and Photochemical Reactivity

Scientific Research Applications

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.

Biology: The compound can be utilized in the development of silicon-based biomolecules and probes for biological imaging.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It finds applications in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine involves its interaction with molecular targets through its silyl and pyridine functional groups. The silyl group can form strong bonds with various substrates, while the pyridine ring can participate in coordination with metal centers. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

2-(Trimethylsilyl)pyridine: Similar in structure but with a trimethylsilyl group instead of the dimethyl(6-methylhept-1-en-4-yl) group.

2-(Dimethylsilyl)pyridine: Lacks the 6-methylhept-1-en-4-yl group, making it less sterically hindered.

2-(Phenylsilyl)pyridine: Contains a phenyl group instead of the 6-methylhept-1-en-4-yl group, leading to different electronic properties.

Uniqueness

2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is unique due to the presence of the 6-methylhept-1-en-4-yl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

The compound 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine is a silylated pyridine derivative that has garnered interest due to its potential biological activities. This article will explore its biological activity, focusing on its synthesis, mechanisms, and effects on various biological systems, supported by relevant case studies and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the silylation of pyridine derivatives. Recent studies have demonstrated various methods for the selective silylation of pyridines using different catalytic systems, including Rhodium-Aluminum complexes and zinc catalysts . The structural characteristics of this compound are crucial for its biological activity, as modifications to the pyridine ring can significantly influence its interaction with biological targets.

Table 1: Synthesis Methods for Silylated Pyridines

| Method | Catalyst | Selectivity | Yield (%) |

|---|---|---|---|

| Rhodium-Aluminum Complex | Rh-Al Complex | C2-selective | 74% |

| Zinc Triflate | Zinc Salt | Dehydrogenative | Varies |

| KHMDS-mediated | KHMDS | C2/C4-selective | 86% |

Antimicrobial Properties

Research indicates that pyridine derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. The methods employed include agar diffusion and broth dilution techniques, revealing varying degrees of efficacy against common pathogens .

Case Study: Antimicrobial Evaluation

In a comparative study, a series of pyridine derivatives were tested against clinical strains of bacteria. The results demonstrated that certain substitutions on the pyridine ring enhanced antimicrobial activity. For example, compounds with hydrazide fragments showed increased inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 500 |

| Hydrazide derivative A | S. aureus | 250 |

| Hydrazide derivative B | Pseudomonas aeruginosa | 300 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, studies have indicated that pyridine derivatives can inhibit enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity . Additionally, molecular docking studies suggest that these compounds may bind effectively to active sites of target proteins, enhancing their biological efficacy.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction between this compound and various biological targets. The results indicate strong binding affinities with enzymes such as PTP1B, which is implicated in neurodegenerative diseases . This suggests potential therapeutic applications beyond antimicrobial activity.

Q & A

Q. Basic: What synthetic strategies are recommended for 2-(Dimethyl(6-methylhept-1-en-4-yl)silyl)pyridine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of silyl-substituted pyridines typically involves coupling reactions between pyridine derivatives and organosilanes. Key steps include:

- Silane Activation : Use anhydrous conditions (e.g., dichloromethane as solvent) and a base like NaOH to deprotonate the pyridine nitrogen, enhancing nucleophilicity for silylation .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or Lewis acids (e.g., BF₃·OEt₂) can facilitate coupling with the 6-methylhept-1-en-4-yl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

- Yield Optimization : Reduce side reactions by controlling temperature (0–25°C) and moisture levels. For example, reports 99% purity via rigorous washing (NaHCO₃ and brine) .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ with exact mass matching C₁₅H₂₅NSi (calc. 259.1701). Fragmentation at the silyl-pyridine bond (~70 eV) confirms structural integrity .

- FT-IR : Si–C stretch at ~1250 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .

Q. Advanced: How can DFT calculations predict the electronic properties of this compound, and which functional is most reliable?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (with 20% exact exchange) balance accuracy and computational cost for silyl-pyridines. shows B3LYP achieves <3 kcal/mol error in thermochemical properties .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for electronic properties (e.g., HOMO-LUMO gaps, dipole moments).

- Key Outputs :

Q. Advanced: How should researchers resolve discrepancies in NMR data between experimental and computational predictions?

Methodological Answer:

- Root Cause Analysis :

- Solvent Effects : Simulate NMR shifts using IEF-PCM (integral equation formalism) for solvent corrections (e.g., CDCl₃ vs. DMSO-d₆).

- Conformational Flexibility : Rotameric states of the 6-methylheptenyl chain may cause splitting. Perform DFT conformational searches (e.g., Gaussian’s scan module) .

- Validation : Compare with analogs (e.g., lists δ 8.5 ppm for pyridine in 2-methyl-4-tert-butylpyridine). Adjust computational models if deviations exceed 0.2 ppm .

Q. Advanced: What strategies are effective for evaluating the biological activity of this compound, based on pyridine derivative precedents?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs, as pyridine-silyl hybrids show affinity for ATP-binding pockets (e.g., notes IC₅₀ <1 µM for similar compounds) .

- Assay Design :

- In Vitro : Use fluorescence polarization (FP) for binding assays (λex 485 nm, λem 535 nm).

- Cytotoxicity : MTT assay on HEK-293 cells (48 hr exposure, IC₅₀ calculation via nonlinear regression).

- SAR Analysis : Modify the silyl-alkene chain length (e.g., 4-methyl vs. 6-methyl) to correlate structure with activity .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA code D001) .

- Storage : Store under argon at 4°C in amber glass vials to prevent siloxane formation .

Properties

Molecular Formula |

C15H25NSi |

|---|---|

Molecular Weight |

247.45 g/mol |

IUPAC Name |

dimethyl-(6-methylhept-1-en-4-yl)-pyridin-2-ylsilane |

InChI |

InChI=1S/C15H25NSi/c1-6-9-14(12-13(2)3)17(4,5)15-10-7-8-11-16-15/h6-8,10-11,13-14H,1,9,12H2,2-5H3 |

InChI Key |

JRMZDKTXCQSIOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC=C)[Si](C)(C)C1=CC=CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.